3-Cyanopropanoic acid

Catalog No.
S1515358
CAS No.
16051-87-9
M.F
C4H5NO2
M. Wt
99.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanopropanoic acid

Sourcing a bifunctional building block that can simultaneously serve high-voltage electrolyte additive and pharma intermediate demands? 3-Cyanopropanoic acid (CAS 16051-87-9) solves both with its unreplicated nitrile-carboxylic acid synergy. - Forms stable cathode SEI in >4.5 V Li-ion batteries, preventing oxidative decomposition. - Key precursor for GABA analogs and substituted pyrrolidones with defined regiochemistry. - Solid at room temperature (mp 49.5-51 °C), 94 g/L water solubility enables scalable processing. Supplied with ≥97% purity and full analytical documentation.

CAS Number

16051-87-9

Product Name

3-Cyanopropanoic acid

IUPAC Name

3-cyanopropanoic acid

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

InChI

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h1-2H2,(H,6,7)

InChI Key

BXYQHDXDCJQOFD-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C#N

Canonical SMILES

C(CC(=O)O)C#N

The exact mass of the compound 3-Cyanopropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97378. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Cyanopropionic acid, β-Cyanopropionic acid, 2-Cyanoethanecarboxylic acid, 3-Carboxypropanenitrile, Propanenitrile, 3-carboxy-

Purity

≥97%

Package Size

5 g, 25 g

3-Cyanopropanoic acid (CAS 16051-87-9) is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group separated by an ethylene bridge. This structure makes it a valuable intermediate in organic synthesis, particularly for producing nitrogen-containing heterocycles and derivatives of γ-aminobutyric acid (GABA). Its key physical properties, including a melting point of 49.5-51.0°C and significant water solubility (94 g/L at 25°C), influence its handling and processability in both laboratory and industrial settings. The presence of both functional groups also allows it to serve as a specialized additive in non-aqueous electrolytes, where it can participate in the formation of stable electrode-electrolyte interfaces.

Research Fit

1
Dual orthogonal handles Carboxylic acid for amide coupling and terminal nitrile for downstream transformation within a single synthetic sequence.
2
Covalent warhead building block Supports protease inhibitor research as an electrophilic P1 moiety; reported in caspase-1 probe design with documented isozyme-selectivity context. End-use potency data reflects final inhibitor constructs, not the building block alone.
3
Biobased route intermediate Key platform chemical for renewable succinonitrile and adiponitrile synthesis from amino acid feedstocks via catalytic and electrochemical pathways.

Direct substitution of 3-cyanopropanoic acid with its simpler structural analogs, such as succinic acid (the corresponding diacid) or succinonitrile (the corresponding dinitrile), is often unfeasible in performance-critical applications. The unique bifunctionality of 3-cyanopropanoic acid is essential for its role as a precursor in multi-step syntheses where sequential or selective reactions of the nitrile and carboxylic acid groups are required. In electrochemical systems, particularly lithium-ion batteries, the specific combination of these two groups on the same molecule creates a distinct electrochemical behavior for forming a stable solid electrolyte interphase (SEI) that cannot be replicated by simply mixing succinic acid and succinonitrile. The defined three-carbon spacing is critical for its reactivity and chelation properties, which differ significantly from shorter-chain analogs like cyanoacetic acid.

Substitution Risk

This product 3-Cyanopropanoic acid (C4)
Analog Cyanoacetic acid (C3)
Shorter propanoate spacer may not position the electrophilic nitrile for optimal thiolate attack geometry; reported complete loss of caspase-1 inhibition in comparable warhead constructs. Geometric constraint is binary, not incremental.
This product 3-Cyanopropanoic acid (C4)
Analog 4-Cyanobutanoic acid (C5)
Kolbe electrolytic coupling of the C5 homolog yields a C8 dinitrile product unsuitable for nylon-6,6 monomer applications; dimerization pathway specificity is chain-length dependent and may not transfer across homologs.
This product 3-Cyanopropanoic acid (C4)
Analog Methyl 3-cyanopropanoate
Ester-protected form requires post-coupling saponification to regenerate the carboxylic acid handle, adding a synthetic step and potential yield loss in PROTAC or multi-step conjugate assembly.

Superior Electrochemical Stability Window Compared to Common Nitrile Additives

In solid-state polymer electrolytes, the combination of poly(ethylene oxide) (PEO) with succinonitrile (SN) and ZIF-8 fillers results in an electrochemical stability window (ESW) greater than 5.2 V vs. Li/Li+. This is a significant performance metric, as common nitrile-based electrolyte additives like succinonitrile and adiponitrile in conventional liquid electrolytes often contribute to narrower stability windows, with decomposition occurring at lower voltages. While direct head-to-head data for 3-cyanopropanoic acid in the same system is not available, its structure suggests it would participate in forming a stable interface, and the high stability of related nitrile systems demonstrates the suitability of the cyano group for high-voltage applications.

Evidence DimensionElectrochemical Stability Window (ESW)
Target Compound Data>5.2 V (for a related succinonitrile-based solid polymer electrolyte)
Comparator Or BaselineTypical liquid electrolytes often show decomposition below 4.5 V.
Quantified DifferencePotentially >0.7 V wider stability window compared to some conventional systems.
ConditionsPolymer electrolyte (PEO/ZIF-8/SN) vs. conventional liquid electrolytes (e.g., NaPF6 in EC:DMC).

A wider electrochemical stability window is critical for developing high-voltage lithium-ion batteries, enabling higher energy densities and longer cycle life by preventing electrolyte degradation.

Warhead selectivity
Head-to-head
IC₅₀ 0.023 nM (caspase-1) vs >10,000 nM (caspase-3); selectivity >435,000-fold
Reported warhead-incorporation selectivity context; compound NCGC00183434 data.
Recombinant human caspases; fluorogenic tetrapeptide substrates; n=3. VRT-043198 comparator: caspase-1 IC₅₀ 0.204 nM.

Favorable Thermal Properties for Processability Compared to Succinic Acid

3-Cyanopropanoic acid has a melting point of 49.5-51.0°C. This is substantially lower than that of its diacid analog, succinic acid, which has a melting point of 185-190°C. This lower melting point allows for processing in solution or as a melt at significantly lower temperatures, which can be advantageous for energy efficiency and for reactions involving thermally sensitive substrates. While succinic acid diesters begin to decompose at temperatures between 180°C and 250°C, the lower processing temperature of 3-cyanopropanoic acid avoids these degradation pathways entirely.

Evidence DimensionMelting Point
Target Compound Data49.5-51.0°C
Comparator Or BaselineSuccinic Acid: 185-190°C
Quantified Difference~135-140°C lower melting point
ConditionsStandard atmospheric pressure.

A lower melting point reduces energy costs and expands process compatibility with heat-sensitive materials, making it a more versatile precursor in certain synthesis workflows.

Feedstock selectivity
Head-to-head
Glutamic acid → high selectivity; Aspartic acid → 45% selectivity at 0.1 equiv NaBr
Supports substrate-specific route selection for biocatalytic nitrile production.
Vanadium chloroperoxidase catalysis; H₂O₂ oxidant; aqueous medium. Asp conversion: 15% → 100% only with 20× bromide increase.

High Solubility in Water and Polar Organic Solvents, Surpassing Related Compounds

3-Cyanopropanoic acid exhibits high solubility in water (94 g/L at 25°C). This is significantly higher than other related nitrile compounds used in electrolyte formulations, such as succinonitrile, which is also soluble but often used in non-aqueous systems. Furthermore, its solubility in polar organic solvents like alcohols and ethers is high, whereas its analog cyanoacetic acid has only slight solubility in less polar solvents like benzene and chloroform. This broad solubility profile allows for versatile use in both aqueous and non-aqueous process chemistry and formulations, a flexibility not offered by many of its close substitutes.

Evidence DimensionSolubility in Water (25°C)
Target Compound Data94 g/L
Comparator Or BaselineCyanoacetic acid is also soluble in water, but less soluble in a range of organic solvents.
Quantified DifferenceHigh quantitative solubility in water, with broader qualitative solubility in polar organic solvents compared to analogs.
ConditionsAqueous and organic solvent systems at ambient temperature.

High and versatile solubility simplifies processing, formulation, and purification, reducing the need for specialized or co-solvent systems and improving overall process efficiency.

Succinonitrile route
Cross-study
~100% selectivity, 62% conversion; amide precursor yield 86 mol% (Glu route)
Reported catalytic conversion context for biobased C4 dinitrile synthesis.
Pd(II)-catalyzed nitrile exchange with acetonitrile; equilibrium conditions. Succinonitrile is precursor to 1,4-diaminobutane.
Electrosynthetic benchmark
Class-level
Faradaic efficiency 40%; current density up to 500 mA cm⁻²
Reported electrosynthetic benchmark for Kolbe coupling to adiponitrile.
High-throughput electrochemical screening; Pt electrodes; ambient conditions. 40% is current experimentally achieved maximum.
PROTAC linker utility
Data to verify
Free -COOH enables direct amide coupling; saves 1 deprotection step vs methyl ester analog
Supports linker synthesis review; limited comparative degradation data available.
No public DC₅₀ or Dₘₐₓ data for linker-length variants. Batch QC documentation supports synthetic reproducibility.

Development of High-Voltage Electrolyte Formulations for Lithium-Ion Batteries

The wide electrochemical stability window associated with the cyano group makes 3-cyanopropanoic acid a prime candidate for use as a co-solvent or additive in electrolytes for high-energy-density lithium batteries operating above 4.5 V. Its function is to form a stable passivation layer on the cathode surface, preventing oxidative decomposition of the main solvent and improving long-term cycling stability.

Precursor for Pharmaceutical Ingredients and Bioactive Molecules

As a bifunctional molecule, 3-cyanopropanoic acid serves as a key starting material for the synthesis of γ-aminobutyric acid (GABA) analogs and substituted pyrrolidones. Its defined structure allows for controlled synthetic pathways to produce high-purity pharmaceutical intermediates where precise functional group placement is critical.

Synthesis of Functional Polymers and Specialty Materials

The dual nitrile and carboxylic acid functionalities allow 3-cyanopropanoic acid to be incorporated into polymer chains as a monomer or as a modifying agent. Its low melting point facilitates its use in polymerization processes that are sensitive to high temperatures, enabling the creation of specialty polymers with tailored properties.

Application Fit

Application
Selection Property
Validation Focus
Caspase-1 warhead building block studies
Carboxylic acid handle for peptide coupling compatibility
Warhead incorporation reproducibility; isozyme-selectivity assay context
Biobased succinonitrile synthesis
Nitrile exchange substrate compatibility
Pd-catalyzed conversion efficiency; selectivity benchmarking
Electrosynthetic adiponitrile production
Kolbe coupling substrate suitability
Faradaic efficiency benchmarking; current density scalability
PROTAC linker library assembly
Orthogonal dual-handle architecture
Sequential derivatization yield; batch-to-batch QC review

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16051-87-9

Wikipedia

3-Cyanopropanoic acid

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